N-(4-((5-(p-tolyl)thieno[2,3-d]pyrimidin-4-yl)oxy)phenyl)thiophene-2-carboxamide
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Overview
Description
“N-(4-((5-(p-tolyl)thieno[2,3-d]pyrimidin-4-yl)oxy)phenyl)thiophene-2-carboxamide” is a compound that contains a thiophene and a pyrimidine ring . Thiophene and its substituted derivatives are an important class of heterocyclic compounds with diverse applications in medicinal chemistry . Similarly, the pyrimidine nucleus is an essential base component of DNA and has demonstrated various biological activities .
Molecular Structure Analysis
The compound contains a thiophene ring, a pyrimidine ring, and a phenyl ring. The thiophene ring is a five-membered heteroaromatic compound containing a sulfur atom . The pyrimidine ring is a six-membered heterocyclic compound containing two nitrogen atoms .Scientific Research Applications
Synthetic Approaches and Derivatives
Thieno[2,3-d]pyrimidine derivatives are synthesized through various synthetic approaches, utilizing thiophene carboxamides as synthons. These compounds serve as precursors for creating a wide array of biologically active molecules. Innovative synthetic methods have been developed to prepare these derivatives efficiently, highlighting their importance in pharmaceutical research due to their structural diversity and potential therapeutic applications (El-Meligie, Khalil, El-Nassan, & Ibraheem, 2020).
Biological Activities
Several thieno[2,3-d]pyrimidine compounds exhibit remarkable antimicrobial and anti-inflammatory properties. The structural modification of the thieno[2,3-d]pyrimidine ring has been found to enhance these activities significantly. These findings suggest the potential of these derivatives in developing new antimicrobial and anti-inflammatory agents, providing a basis for further exploration of N-(4-((5-(p-tolyl)thieno[2,3-d]pyrimidin-4-yl)oxy)phenyl)thiophene-2-carboxamide in similar contexts (Tolba, Kamal El‐Dean, Ahmed, & Hassanien, 2018).
Applications in Drug Discovery
The functionalization of the thieno[2,3-d]pyrimidinedione core has been explored to create highly substituted derivatives with potential bioavailability. This research indicates the versatility of thieno[2,3-d]pyrimidine derivatives in medicinal chemistry, particularly in the development of compounds with favorable physicochemical properties for drug discovery (O'Rourke, Johnstone, Becker, Pimlott, & Sutherland, 2018).
Antitumor Activities
Thieno[2,3-d]pyrimidine derivatives have been synthesized and tested for their antitumor activities, showcasing the potential of these compounds in cancer research. The synthesis and biological evaluation of these derivatives underscore their importance in developing new therapeutic agents against various cancer types (Hafez, Alsalamah, & El-Gazzar, 2017).
Future Directions
The future research directions could involve the synthesis and characterization of novel thiophene and pyrimidine moieties with wider therapeutic activity. This is a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity .
Mechanism of Action
Target of Action
The compound, also known as N-(4-{[5-(4-METHYLPHENYL)THIENO[2,3-D]PYRIMIDIN-4-YL]OXY}PHENYL)THIOPHENE-2-CARBOXAMIDE, is a member of the pyrido[2,3-d]pyrimidine class of compounds . The most frequently mentioned biological targets of pyrido[2,3-d]pyrimidine derivatives are dihydrofolate reductase (DHFR), some kinases, such as the tyrosine-protein kinase transforming protein Abl or MAP kinases, and the biotin carboxylase .
Mode of Action
The compound interacts with its targets, leading to changes in their activity. For instance, when it binds to DHFR, it inhibits the enzyme’s function . This interaction can lead to a decrease in the production of tetrahydrofolate, a molecule necessary for DNA synthesis, thus affecting cell proliferation.
Properties
IUPAC Name |
N-[4-[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]oxyphenyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N3O2S2/c1-15-4-6-16(7-5-15)19-13-31-24-21(19)23(25-14-26-24)29-18-10-8-17(9-11-18)27-22(28)20-3-2-12-30-20/h2-14H,1H3,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEADIWOYAUZOIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=NC=NC(=C23)OC4=CC=C(C=C4)NC(=O)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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